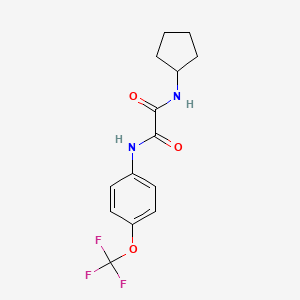
N1-cyclopentyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-cyclopentyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide, also known as TROX-1, is a potent and selective inhibitor of the G-protein-coupled receptor (GPCR) Gq. This molecule has gained attention in the scientific community due to its potential applications in various fields, including drug discovery, pharmacology, and physiology.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The scientific research on compounds related to N1-cyclopentyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide explores their synthesis and chemical properties. For instance, a study detailed a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for synthesizing di- and mono-oxalamides, showcasing the potential for creating diverse chemical structures including compounds similar to this compound (Mamedov et al., 2016). This research indicates the compound's utility in organic synthesis, providing a foundation for further exploration of its applications in various fields.
Material Science and Engineering
In material science, the effect of thermal history on the crystallization behavior of polymers with soluble-type nucleators, including studies on similar oxalamide structures, reveals significant implications for developing advanced materials. For instance, research conducted by Shen et al. (2016) on poly(l-lactic acid) with oxalamide nucleators underlines the critical role of these compounds in enhancing material properties through fast crystallization induced by shear flow (Shen et al., 2016). Such findings suggest potential applications of this compound in improving the performance and processing of polymeric materials.
Propiedades
IUPAC Name |
N-cyclopentyl-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O3/c15-14(16,17)22-11-7-5-10(6-8-11)19-13(21)12(20)18-9-3-1-2-4-9/h5-9H,1-4H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKPOHZDYFOODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-difluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2683848.png)
![4-[(3-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2683850.png)
(prop-2-yn-1-yl)amine](/img/structure/B2683853.png)
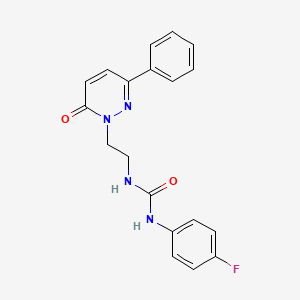
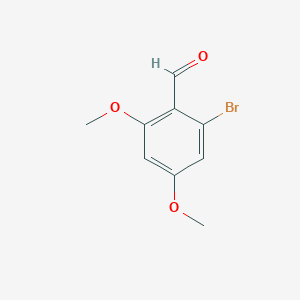

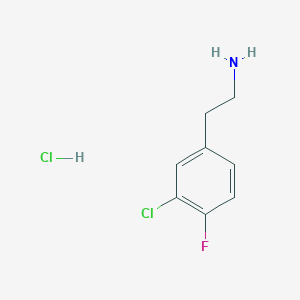

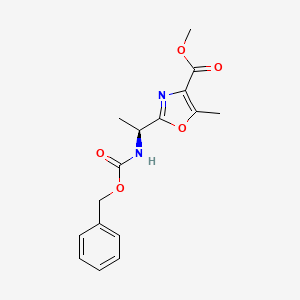
![N-[[2-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2683865.png)
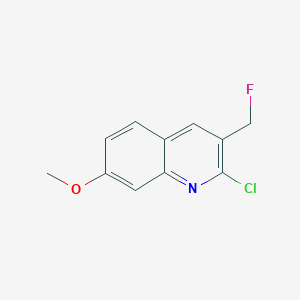
![(Z)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2683867.png)
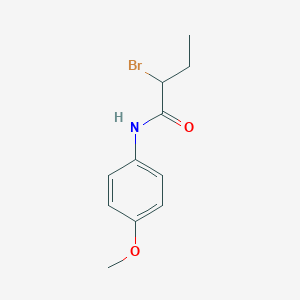
![3-(5-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2683869.png)